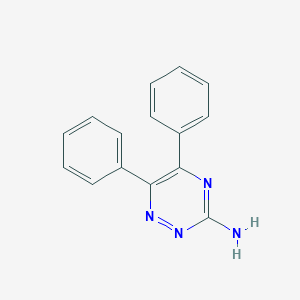

5,6-Diphenyl-1,2,4-triazin-3-amine

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

5,6-diphenyl-1,2,4-triazin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N4/c16-15-17-13(11-7-3-1-4-8-11)14(18-19-15)12-9-5-2-6-10-12/h1-10H,(H2,16,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZRHOWNFGASHMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=NC(=N2)N)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40196390 | |

| Record name | as-Triazine, 3-amino-3,6-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40196390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4511-99-3 | |

| Record name | 5,6-Diphenyl-1,2,4-triazin-3-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4511-99-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,6-Diphenyl-1,2,4-triazin-3-amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004511993 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4511-99-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58360 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | as-Triazine, 3-amino-3,6-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40196390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,6-DIPHENYL-1,2,4-TRIAZIN-3-AMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/APY3XH5WU9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 5,6 Diphenyl 1,2,4 Triazin 3 Amine and Its Derivatives

Classical Synthesis Approaches

Classical methods for the synthesis of the 5,6-diphenyl-1,2,4-triazin-3-amine core structure primarily involve the condensation of a 1,2-dicarbonyl compound, such as benzil (B1666583), with a suitable three-atom component containing the requisite nitrogen atoms.

Cyclocondensation Reactions (e.g., Benzil with Aminoguanidine (B1677879) Bicarbonate)

A widely employed and straightforward method for the synthesis of this compound is the cyclocondensation reaction between benzil and aminoguanidine bicarbonate. researchgate.netresearchgate.netsoton.ac.uk This reaction is typically carried out by refluxing the reactants in a suitable solvent, such as n-butanol or rectified spirit, often with acidification to a pH of 3-4 using hydrochloric acid. researchgate.netresearchgate.netsoton.ac.uknih.gov The initial product is then made alkaline with aqueous ammonia (B1221849) to precipitate the desired triazine. nih.gov This method provides a direct route to the 3-amino-substituted triazine core.

The general reaction scheme is as follows: Benzil + Aminoguanidine Bicarbonate → this compound

This foundational compound serves as a crucial starting material for the synthesis of a variety of more complex derivatives. researchgate.netresearchgate.net For instance, it can be further reacted with isocyanates and isothiocyanates to produce urea (B33335) and thiourea (B124793) derivatives, respectively. researchgate.net

Reactions of Benzil with Semicarbazide (B1199961) or Thiosemicarbazide (B42300) Derivatives

The reaction of benzil with semicarbazide or thiosemicarbazide provides an alternative route to 1,2,4-triazine (B1199460) derivatives. This condensation leads to the formation of 5,6-diphenyl-1,2,4-triazin-3(2H)-one and 5,6-diphenyl-1,2,4-triazin-3(2H)-thione, respectively. jmchemsci.comjmchemsci.comptfarm.pl The reaction is typically performed by refluxing equimolar amounts of benzil and the respective semicarbazide or thiosemicarbazide in a solvent like ethanol (B145695) or acetic acid for an extended period. jmchemsci.comjmchemsci.comptfarm.pl

These resulting triazinone and triazinethione compounds are versatile intermediates. The thione derivative, for example, can be used to synthesize a wide array of S-substituted derivatives through alkylation. bohrium.com Furthermore, these intermediates can undergo multi-step synthesis sequences to generate more complex and functionally diverse molecules. jmchemsci.comjmchemsci.commdpi.com

| Reactant 1 | Reactant 2 | Product | Reference |

| Benzil | Aminoguanidine Bicarbonate | This compound | researchgate.netresearchgate.netsoton.ac.uknih.gov |

| Benzil | Semicarbazide | 5,6-Diphenyl-1,2,4-triazin-3(2H)-one | jmchemsci.comjmchemsci.comptfarm.pl |

| Benzil | Thiosemicarbazide | 5,6-Diphenyl-1,2,4-triazin-3(2H)-thione | jmchemsci.comjmchemsci.comptfarm.plmdpi.comresearchgate.net |

Modern and Green Chemistry Syntheses

In recent years, there has been a growing emphasis on the development of more efficient, environmentally friendly, and versatile synthetic methods. This has led to the adoption of modern techniques such as microwave-assisted synthesis and solvent-free reaction conditions.

Microwave-Promoted Synthetic Routes

Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. ymerdigital.com The synthesis of 5,6-bisaryl-1,2,4-triazine-3-thiol derivatives has been successfully achieved through a microwave-promoted condensation of aromatic 1,2-diketones and thiosemicarbazide in a mixed green solvent. researchgate.netresearchgate.net This method offers several advantages over conventional heating, including significantly reduced reaction times, higher yields, and often cleaner reaction profiles. cem.com Microwave-assisted synthesis has also been employed for the parallel library synthesis of 1,3,5-triazines on planar cellulose (B213188) membranes. cem.com

Solvent-Free Synthesis Methodologies

Solvent-free or "neat" reactions represent a significant advancement in green chemistry, as they minimize the use of hazardous and volatile organic solvents. A highly efficient, solvent-free method has been developed for the synthesis of 5-(aryl/alkyl)amino-1,2,4-triazines. rsc.orgrsc.org This involves the ipso-substitution of a cyano-group in 5-cyano-1,2,4-triazines with various amines by heating the neat mixture. rsc.orgrsc.org This approach aligns with the principles of atom economy and offers a cleaner, more sustainable route to these derivatives. rsc.org

Multi-Step Synthesis Sequences for Complex Derivatives

The core 5,6-diphenyl-1,2,4-triazine (B1616786) scaffold is a versatile platform for the construction of more complex molecular architectures. Multi-step synthesis sequences are often employed to introduce a variety of functional groups and build fused heterocyclic systems.

For example, 5,6-diphenyl-1,2,4-triazine-3-thiol (B1216367), prepared from the cyclization of benzil with thiosemicarbazide, can be further functionalized. researchgate.net The thiol group can be displaced or reacted with various electrophiles to introduce diverse substituents. researchgate.net One such sequence involves the reaction with 9-(2-bromoethyl)-9H-carbazole to yield a carbazole-containing triazine derivative. researchgate.net

Another common strategy involves the initial synthesis of 3-amino-5,6-diphenyl-1,2,4-triazine, followed by a series of transformations. This can include reactions like hydroxymethylation, replacement of the hydroxyl group with an azide (B81097), and subsequent click chemistry reactions with alkynes to form triazole-fused triazines. jmchemsci.comjmchemsci.com Complex derivatives have also been synthesized through Suzuki coupling reactions, where a bromo-substituted triazine is coupled with various aryl boronic acids to introduce diverse aryl groups at specific positions. nih.govuniven.ac.za These multi-step approaches allow for the systematic modification of the triazine core to explore structure-activity relationships for various biological targets. mdpi.comnih.gov

| Starting Material | Reagents | Product Type | Reference |

| 5,6-Diphenyl-1,2,4-triazine-3-thiol | 9-(2-bromoethyl)-9H-carbazole | Carbazole-substituted triazine | researchgate.net |

| 5,6-Diphenyl-1,2,4-triazin-3(2H)-one/thione | Formaldehyde (B43269), NaN3, Alkynes | Triazole-fused triazines | jmchemsci.comjmchemsci.com |

| 6-Bromo-5-phenyl-1,2,4-triazin-3-amine | Aryl boronic acids, Palladium catalyst | 5,6-Biaryl-1,2,4-triazin-3-amines | nih.govuniven.ac.za |

| 3-Amino-5,6-diphenyl-1,2,4-triazine | Chloroacetonitrile, Monochloroacetic acid | Imidazo[2,1-c] researchgate.netjmchemsci.comresearchgate.nettriazine derivatives | scirp.org |

Synthesis of Substituted this compound Analogues

The modification of the 5,6-diphenyl-1,2,4-triazine core is crucial for developing new derivatives. Synthetic strategies focus on introducing a variety of substituents at different positions of the triazine ring, leading to analogues with tailored properties.

A notable strategy for the synthesis of substituted 1,2,4-triazine analogues involves the ipso-substitution of a cyano group. researchgate.net A green and efficient method has been developed for preparing 5-(aryl/alkyl)amino-1,2,4-triazines under solvent- and catalyst-free conditions. researchgate.netrsc.org This approach involves the reaction of 5-cyano-1,2,4-triazines with various amines, where the cyano group at the C5 position is displaced by the N-nucleophile upon heating. researchgate.net This method has been successfully applied to synthesize a range of derivatives, including those with a 3,6-diphenyl-1,2,4-triazine (B1623995) core. For instance, the reaction of the appropriate 5-cyano-3,6-diphenyl-1,2,4-triazine with amines such as pyrrolidine (B122466) or morpholine (B109124) yields the corresponding 5-amino substituted products. rsc.org

Table 1: Examples of 5-Amino-3,6-diphenyl-1,2,4-triazines via Cyano-Group Substitution

| Product | Amine Reagent | Yield | Reference |

|---|---|---|---|

| 3,6-Diphenyl-5-(pyrrolidine-1-yl)-1,2,4-triazine | Pyrrolidine | 91% | rsc.org |

| 5-(Morpholine-4-yl)-3,6-diphenyl-1,2,4-triazine | Morpholine | Not specified | rsc.org |

| 5-(4-Methylpiperazin-1-yl)-3,6-diphenyl-1,2,4-triazine | 1-Methylpiperazine | 90% | rsc.org |

Substitution on the 3-amino group of the 5,6-diphenyl-1,2,4-triazine ring is a common strategy to generate a diverse library of compounds.

One effective method involves the nucleophilic substitution of a suitable leaving group at the 3-position. For example, 3-chloro-5,6-diphenyl-1,2,4-triazine (B1585372) serves as a versatile precursor. researchgate.net The reaction of this chloro-derivative with various primary amines, typically in a solvent like DMF or benzene (B151609) with a catalytic amount of triethylamine, yields a range of 3-substituted amino-5,6-diphenyl-1,2,4-triazines. researchgate.net

Another synthetic route starts from 3-amino-5,6-diphenyl-1,2,4-triazine itself. This primary amine can react with electrophilic reagents such as isocyanates and isothiocyanates. researchgate.netsciencepublishinggroup.com The addition of cyclohexyl isocyanate or phenyl isothiocyanate to 3-amino-5,6-diphenyl-1,2,4-triazine in refluxing ethanol leads to the formation of N¹,N³-disubstituted urea and thiourea derivatives, respectively. researchgate.net These products can then undergo further ring-closure reactions to produce barbituric and thiobarbituric acid derivatives bearing the triazine moiety. researchgate.netsciencepublishinggroup.com

A third approach involves the cyclocondensation of an appropriate aminoguanidine derivative with a 1,2-dicarbonyl compound. mdpi.com For instance, a series of N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamides, where the aryl group at position 5 can be a phenyl group, are synthesized by reacting substituted aminoguanidines with an appropriate phenylglyoxal (B86788) hydrate (B1144303) in glacial acetic acid. mdpi.com

Table 2: Synthesis of 3-Substituted Amino-5,6-diphenyl-1,2,4-triazines

| Starting Material | Reagent | Product Type | Reference |

|---|---|---|---|

| 3-Chloro-5,6-diphenyl-1,2,4-triazine | Primary amines (e.g., 5-nitrothiazol-2-amine) | 3-Substituted amino-1,2,4-triazines | researchgate.net |

| 3-Amino-5,6-diphenyl-1,2,4-triazine | Cyclohexyl isocyanate | N¹,N³-disubstituted urea | researchgate.net |

| 3-Amino-5,6-diphenyl-1,2,4-triazine | Phenyl isothiocyanate | N¹,N³-disubstituted thiourea | researchgate.net |

| Substituted aminoguanidine | Phenylglyoxal hydrate | N-(5-phenyl-1,2,4-triazin-3-yl)benzenesulfonamides | mdpi.com |

The 3-hydrazino-5,6-diphenyl-1,2,4-triazine (B187776) is a key intermediate for the synthesis of more complex heterocyclic systems. emerald.comscirp.orgscilit.com Its preparation is typically achieved by the reaction of 5,6-diphenyl-1,2,4-triazine-3-thiol with hydrazine (B178648) hydrate. zenodo.org The thiol group at the 3-position is displaced by the hydrazine moiety when refluxed with an excess of hydrazine hydrate for several hours, yielding the desired 3-hydrazino product. zenodo.org This hydrazino derivative is a versatile building block, reacting with aldehydes, ketones, and isothiocyanates to form Schiff bases, hydrazones, and thiosemicarbazones, respectively. zenodo.org It also reacts with hexoses and pentoses to give the corresponding bis-triazinyl hydrazones. scilit.com

The 5,6-diphenyl-1,2,4-triazine moiety can be incorporated into larger, fused heterocyclic systems through various cyclization reactions. These reactions often utilize reactive functional groups at the 3-position of the triazine ring.

One prominent precursor for these syntheses is 3-hydrazino-5,6-diphenyl-1,2,4-triazine. Its cyclization with cyanogen (B1215507) bromide results in the formation of 3-amino-6,7-diphenyl-1,2,4-triazolo[4,3-b] emerald.comCurrent time information in Bangalore, IN.jmchemsci.comtriazine, a fused triazolotriazine system. rsc.org Furthermore, the reaction of the hydrazino derivative with ethoxy methylene (B1212753) malononitrile (B47326) yields an intermediate that can be used to synthesize fused pyrazolo[3,4-d]pyridine derivatives. scirp.org

Another important starting material is 3-mercapto-5,6-diphenyl-1,2,4-triazine (or its tautomer, 5,6-diphenyl-1,2,4-triazine-3-thiol). This compound has been used to obtain fused pyrido-1,2,4-triazine systems. scirp.org It can also be converted into intermediates that lead to other fused heterocycles. For example, reaction with ethyl chloroacetate (B1199739) followed by treatment with hydrazine hydrate produces an acetohydrazide intermediate. researchgate.net This intermediate can then be reacted with various reagents to form fused systems such as thiazolidinones and benzimidazoles. researchgate.net

More complex polyheterocyclic systems have also been synthesized. For instance, a key intermediate, 7-(4-chloro/3-nitrophenyl)-8-[5,6-diphenyl-4-(1,3-thiazol-2-yl)-1,4-dihydro-1,2,4-triazin-3-yl]-5-oxo-1,5-dihydro emerald.comCurrent time information in Bangalore, IN.jmchemsci.comtriazolo[1,5-a]pyridine-6-carbonitrile, has been utilized to prepare a variety of new fused nitrogen heterocycles. eurjchem.com

Table 3: Examples of Fused Heterocyclic Systems from 5,6-Diphenyl-1,2,4-triazine Derivatives

| Starting Derivative | Reagent/Reaction Type | Fused System Formed | Reference |

|---|---|---|---|

| 3-Hydrazino-5,6-diphenyl-1,2,4-triazine | Cyanogen bromide | emerald.comCurrent time information in Bangalore, IN.jmchemsci.comTriazolo[4,3-b] emerald.comCurrent time information in Bangalore, IN.jmchemsci.comtriazine | rsc.org |

| 3-Hydrazino-5,6-diphenyl-1,2,4-triazine | Ethoxy methylene malononitrile | Pyrazolo[3,4-d]pyridine | scirp.org |

| 3-Mercapto-5,6-diphenyl-1,2,4-triazine | Heterocyclization | Pyrido emerald.comCurrent time information in Bangalore, IN.jmchemsci.comtriazine | scirp.org |

| 2-(5,6-Diphenyl-1,2,4-triazin-3-ylthio)acetohydrazide | 2-Mercaptoacetic acid | Thiazolidinone | researchgate.net |

| 2-(5,6-Diphenyl-1,2,4-triazin-3-ylthio)acetic acid | ortho-Phenylenediamine | Benzimidazole | researchgate.net |

Compound Index

Chemical Reactivity and Derivatization Studies of 5,6 Diphenyl 1,2,4 Triazin 3 Amine

Nucleophilic Attack Reactions

The lone pair of electrons on the amino group of 5,6-diphenyl-1,2,4-triazin-3-amine allows it to act as a potent nucleophile, readily attacking electron-deficient centers. This reactivity is harnessed in reactions with various electrophiles, including primary amines, isocyanates, isothiocyanates, and activated carbonitriles, leading to the formation of a diverse array of substituted and fused heterocyclic compounds.

Reactions with Primary Amines

The reaction of 1,2,3-triazines with secondary amines has been shown to proceed via nucleophilic addition of the amine to the C4 position of the triazine ring. nih.gov This is followed by the loss of nitrogen gas and subsequent hydrolysis to yield β-aminoenals. nih.gov This reaction proceeds under mild conditions, typically in a non-protic solvent like THF at temperatures ranging from 25–65 °C, without the need for additives. nih.gov While this specific reaction has been detailed for 1,2,3-triazines, the analogous reactivity of this compound with primary amines provides a pathway for the synthesis of various substituted triazine derivatives.

Addition Reactions with Isocyanates and Isothiocyanates

The nucleophilic amino group of this compound readily adds to the electrophilic carbon of isocyanates and isothiocyanates. These reactions typically proceed in a suitable solvent such as ethanol (B145695) to yield the corresponding urea (B33335) and thiourea (B124793) derivatives. researchgate.net For instance, the reaction with cyclohexyl isocyanate produces N-(5,6-diphenyl-1,2,4-triazin-3-yl)-N'-cyclohexylurea. researchgate.net Similarly, reactions with methyl isothiocyanate and phenyl isothiocyanate afford the corresponding N,N'-disubstituted thioureas. researchgate.net These addition products can serve as precursors for further cyclization reactions. For example, treatment of the urea and thiourea derivatives with diethyl malonate can lead to the formation of barbituric and thiobarbituric acid derivatives bearing a 1,2,4-triazine (B1199460) moiety. researchgate.net

Table 1: Products from the Reaction of this compound with Isocyanates and Isothiocyanates

| Reactant | Product |

|---|---|

| Cyclohexyl isocyanate | N-(5,6-diphenyl-1,2,4-triazin-3-yl)-N'-cyclohexylurea |

| Methyl isothiocyanate | N-(5,6-diphenyl-1,2,4-triazin-3-yl)-N'-methylthiourea |

Reactions with Carbonitriles (e.g., activated carbonitriles)

The hydrazino analogue, 3-hydrazino-5,6-diphenyl-1,2,4-triazine (B187776), demonstrates notable reactivity as an electron donor towards various activated carbonitriles, which act as π-acceptors. researchgate.netresearchgate.net These reactions lead to the formation of novel fused heterocyclic systems and 2,3-disubstituted 1,2,4-triazines. researchgate.netresearchgate.net For example, the reaction with 1,2-dicyanobenzene in DMF yields a benzencarboximidamide derivative. researchgate.netresearchgate.net Similarly, reacting the triazine with α-bromomalononitrile in boiling DMF affords a different substituted product. researchgate.netresearchgate.net The reaction with tetracyanoethane (B8210308) in DMF also results in a new heterocyclic system. researchgate.netresearchgate.net The underlying mechanism in DMF is suggested to involve charge-transfer complexation as a key intermediate. researchgate.net

Another example involves the interaction with chloroacetonitrile, which produces 4-amino-7,8-diphenyl-1,2,4-triazino[4,3-b] researchgate.netresearchgate.netrsc.orgtriazine. researchgate.net This product can then undergo further chemical modifications. researchgate.net

Table 2: Reactivity of 3-Hydrazino-5,6-diphenyl-1,2,4-triazine with Activated Carbonitriles

| Activated Carbonitrile | Reaction Conditions | Product Type |

|---|---|---|

| 1,2-Dicyanobenzene | DMF | Benzencarboximidamide derivative |

| α-Bromomalononitrile | Boiling DMF | Substituted 1,2,4-triazine |

| Tetracyanoethane | DMF | Fused heterocyclic system |

Electrophilic Substitution and Functionalization

The presence of the amino group on the 5,6-diphenyl-1,2,4-triazine (B1616786) core also allows for various electrophilic substitution and functionalization reactions. These transformations are crucial for introducing diverse functionalities and building more complex molecular architectures.

Alkylation and N-Alkylation Strategies

Alkylation of the 1,2,4-triazine ring system can be achieved through various methods, including photoinduced reactions. rsc.org While the direct N-alkylation of the exocyclic amino group of this compound is a potential pathway for derivatization, the reactivity of the ring nitrogens must also be considered. The specific regioselectivity of alkylation would likely depend on the reaction conditions and the nature of the alkylating agent. Computational studies on similar heterocyclic systems, such as N-benzoyl 5-(aminomethyl)tetrazole, have been used to predict the outcomes of N-alkylation reactions, where the formation of different regioisomers is possible. mdpi.com

Acylation, Aroylation, and Thioacylation of Amino/Hydrazino Groups

The amino or hydrazino group at the 3-position of the 5,6-diphenyl-1,2,4-triazine ring is readily susceptible to acylation, aroylation, and thioacylation. These reactions are fundamental for introducing carbonyl and thiocarbonyl functionalities, which can act as handles for further synthetic transformations. For instance, the chemical reactivity of 4-amino-7,8-diphenyl-1,2,4-triazino[4,3-b] researchgate.netresearchgate.netrsc.orgtriazine, derived from 3-hydrazino-5,6-diphenyl-1,2,4-triazine, has been investigated through acylation, aroylation, and thioacylation reactions. researchgate.net These reactions typically involve treating the amino- or hydrazino-triazine with acyl halides, aroyl halides, or their corresponding thio-analogs, often in the presence of a base to neutralize the hydrogen halide byproduct. The resulting amides and thioamides are valuable intermediates in the synthesis of more complex heterocyclic systems.

Hydroxymethylation and Subsequent Derivatizations

The hydroxymethylation of this compound, which would involve the reaction of the amino group with formaldehyde (B43269) to introduce a hydroxymethyl group (-CH₂OH), is not extensively documented in scientific literature. However, the N-hydroxymethylation of amides and related aminoheterocycles is a known chemical transformation. This reaction typically proceeds under basic conditions and provides a versatile intermediate for further derivatization.

Halogenation Reactions

The introduction of halogen atoms onto the this compound scaffold can be approached in two primary ways: substitution at the triazine ring or on the peripheral phenyl groups. Direct electrophilic halogenation of the triazine ring is generally challenging due to the ring's electron-deficient nature.

A more plausible route for the introduction of a halogen at the 3-position of the triazine ring is through the Sandmeyer reaction. This well-established method involves the conversion of the primary amino group to a diazonium salt, which can then be displaced by a halide (Cl, Br) using a copper(I) salt catalyst wikipedia.orgnih.govorganic-chemistry.orgmasterorganicchemistry.comlibretexts.org. This would yield 3-halo-5,6-diphenyl-1,2,4-triazines, which are valuable precursors for further nucleophilic substitution reactions.

Electrophilic halogenation of the phenyl rings is theoretically possible. The triazine core is electron-withdrawing, which would deactivate the phenyl rings towards electrophilic attack and direct incoming electrophiles to the meta positions. However, specific examples of such reactions for this compound are not prominently reported in the literature.

Ring-Closure and Cycloaddition Reactions

The bifunctional nature of this compound, possessing both an exocyclic amino group and nitrogen atoms within the triazine ring, makes it a valuable precursor for the synthesis of various fused heterocyclic systems.

Formation of Barbituric and Thiobarbituric Acid Derivatives

The reaction of this compound with isocyanates and isothiocyanates provides access to a range of N,N'-disubstituted ureas and thioureas. These intermediates can then undergo ring closure reactions with diethyl malonate to form barbituric and thiobarbituric acid derivatives bearing the 5,6-diphenyl-1,2,4-triazin-3-yl moiety researchgate.net.

The synthesis involves a two-step process:

Formation of Urea/Thiourea: The addition of isocyanates (e.g., cyclohexyl isocyanate) or isothiocyanates (e.g., methyl isothiocyanate, phenyl isothiocyanate) to this compound in a suitable solvent like ethanol leads to the corresponding urea or thiourea derivatives.

Cyclization: Subsequent reaction of these urea/thiourea derivatives with diethyl malonate in the presence of a base affords the target barbituric or thiobarbituric acid derivatives researchgate.net.

| Reactant with this compound | Intermediate | Final Product |

|---|---|---|

| Cyclohexyl isocyanate | N-cyclohexyl-N'-(5,6-diphenyl-1,2,4-triazin-3-yl)urea | 1-Cyclohexyl-3-(5,6-diphenyl-1,2,4-triazin-3-yl)barbituric acid |

| Methyl isothiocyanate | N-methyl-N'-(5,6-diphenyl-1,2,4-triazin-3-yl)thiourea | 1-Methyl-3-(5,6-diphenyl-1,2,4-triazin-3-yl)thiobarbituric acid |

| Phenyl isothiocyanate | N-phenyl-N'-(5,6-diphenyl-1,2,4-triazin-3-yl)thiourea | 1-Phenyl-3-(5,6-diphenyl-1,2,4-triazin-3-yl)thiobarbituric acid |

Synthesis of Imidazo[2,1-c]wikipedia.orgorganic-chemistry.orgasianpubs.orgtriazin-6-amines

A series of novel 3,4-diphenyl-7-(hetero)arylimidazo[2,1-c] wikipedia.orgorganic-chemistry.orgasianpubs.orgtriazin-6-amine derivatives have been synthesized through a three-component reaction. This reaction involves this compound, various aromatic aldehydes, and cyclohexyl isocyanide. This multicomponent approach allows for the efficient construction of the fused imidazo[2,1-c] wikipedia.orgorganic-chemistry.orgasianpubs.orgtriazine ring system. The reaction proceeds via a tandem Ugi/Knoevenagel condensation pathway.

The general synthetic scheme is as follows: this compound + Aromatic Aldehyde + Cyclohexyl Isocyanide → 3,4-diphenyl-7-(hetero)arylimidazo[2,1-c] wikipedia.orgorganic-chemistry.orgasianpubs.orgtriazin-6-amine

| Aromatic Aldehyde | Resulting 7-Substituent |

|---|---|

| Benzaldehyde | Phenyl |

| 3-Hydroxybenzaldehyde | 3-Hydroxyphenyl |

| 4-Methoxybenzaldehyde | 4-Methoxyphenyl |

| Pyridine-3-carbaldehyde | Pyridin-3-yl |

| Furan-2-carbaldehyde | Furan-2-yl |

Construction of Triazole-Linked Hybrids

Molecular hybridization, a strategy that combines two or more pharmacophores into a single molecule, has been employed to synthesize triazole-linked hybrids of 5,6-diphenyl-1,2,4-triazine. These hybrids are of interest for their potential biological activities. The synthesis of these hybrids typically starts from the 3-thiol derivative of 5,6-diphenyl-1,2,4-triazine.

A representative synthetic route involves the following steps:

Conversion of the 3-amino group of this compound to a 3-thiol group.

S-alkylation of the resulting 3-thiol with a suitable halo-compound containing a terminal alkyne.

A copper-catalyzed azide-alkyne cycloaddition (click chemistry) with a substituted benzyl (B1604629) azide (B81097) to form the 1,2,3-triazole ring, linking the triazine core to another molecular fragment researchgate.net.

| Starting Material | Key Reaction | Product Class |

|---|---|---|

| 5,6-Diphenyl-1,2,4-triazine-3-thiol (B1216367) | S-alkylation followed by Cu-catalyzed azide-alkyne cycloaddition | 3-(((1-(Substituted-benzyl)-1H-1,2,3-triazol-4-yl)methyl)thio)-5,6-diphenyl-1,2,4-triazine |

Metal Complexation Chemistry

The nitrogen atoms of the 1,2,4-triazine ring, along with the exocyclic amino group or other suitably positioned donor atoms in its derivatives, can act as ligands for metal ions. The coordination chemistry of 5,6-diphenyl-1,2,4-triazine derivatives has been explored, leading to the formation of various metal complexes.

Derivatives of 5,6-diphenyl-1,2,4-triazine, such as those incorporating hydrazone moieties, have been shown to form stable complexes with a range of transition metals, including Ni(II) and Cu(II). These complexes often exhibit interesting structural and electronic properties. For instance, Schiff base derivatives of 3-hydrazino-5,6-diphenyl-1,2,4-triazine have been used to synthesize metal complexes where the ligand coordinates to the metal center through the azomethine nitrogen and a nitrogen atom of the triazine ring researchgate.net. The geometry of the resulting complexes, such as octahedral or square planar, is dependent on the metal ion and the specific ligand structure.

Coordination with Transition Metal Ions

Derivatives of this compound have been shown to form stable complexes with a range of transition metal ions. The coordination typically involves the nitrogen atoms of the triazine ring and, in many cases, a substituent at the 3-position which can also participate in chelation.

Complexes of a hydrazone derivative of this compound, specifically 2-benzylidene-1-(5,6-diphenyl-1,2,4-triazin-3-yl)hydrazine, have been synthesized and characterized with several metal ions including Co(II), Ni(II), Cu(II), and UO2(II). researchgate.net Spectroscopic and analytical data suggest that the Ni(II) complex adopts an octahedral geometry, while the Cu(II) complex exhibits a square planar structure. researchgate.net

Further studies on a different derivative, (E)-3-(2-(5,6-diphenyl-1,2,4-triazin-3-yl)hydrazono)butan-2-one oxime, have demonstrated its ability to form mononuclear complexes with Fe(III), Cu(II), Ag(I), ZrO(IV), and UO2(VI). researchgate.net In these complexes, the ligand acts in a tridentate fashion. The resulting metal complexes were generally found to have octahedral geometries, with the exception of the Cu(II) complex, which was square planar, and the UO2(VI) complex, which exhibited a coordination number of seven. researchgate.net

While direct studies on the coordination of the parent this compound with Cd(II) and Hg(II) are not extensively documented in the reviewed literature, related studies on other 1,2,4-triazole (B32235) and triazine derivatives provide insights into potential coordination behaviors. For instance, Schiff base ligands derived from 4-amino-1,2,4-triazole (B31798) have been shown to coordinate with Cd(II) and Hg(II) ions. Similarly, a Schiff base derived from 6-amino penicillanic acid has been used to synthesize complexes with a range of transition metals, including Cd(II) and Hg(II), where the complexes were found to have an octahedral geometry.

The following table summarizes the coordination of various transition metal ions with derivatives of this compound based on available research findings.

| Metal Ion | Derivative Ligand | Observed Geometry |

| Cu(II) | 2-benzylidene-1-(5,6-diphenyl-1,2,4-triazin-3-yl)hydrazine | Square Planar researchgate.net |

| (E)-3-(2-(5,6-diphenyl-1,2,4-triazin-3-yl)hydrazono)butan-2-one oxime | Square Planar researchgate.net | |

| Fe(III) | (E)-3-(2-(5,6-diphenyl-1,2,4-triazin-3-yl)hydrazono)butan-2-one oxime | Octahedral researchgate.net |

| Ni(II) | 2-benzylidene-1-(5,6-diphenyl-1,2,4-triazin-3-yl)hydrazine | Octahedral researchgate.net |

| Co(II) | 2-benzylidene-1-(5,6-diphenyl-1,2,4-triazin-3-yl)hydrazine | Not specified |

| Ag(I) | (E)-3-(2-(5,6-diphenyl-1,2,4-triazin-3-yl)hydrazono)butan-2-one oxime | Octahedral researchgate.net |

| ZrO(IV) | (E)-3-(2-(5,6-diphenyl-1,2,4-triazin-3-yl)hydrazono)butan-2-one oxime | Octahedral researchgate.net |

| UO2(VI) | 2-benzylidene-1-(5,6-diphenyl-1,2,4-triazin-3-yl)hydrazine | Not specified |

| (E)-3-(2-(5,6-diphenyl-1,2,4-triazin-3-yl)hydrazono)butan-2-one oxime | Seven-coordinate researchgate.net | |

| Cd(II) | Data on derivatives of the specific parent compound is limited. | |

| Hg(II) | Data on derivatives of the specific parent compound is limited. |

Ligand Behavior and Coordination Modes of Triazine Derivatives

The ligand behavior of this compound derivatives is characterized by their ability to act as multidentate ligands. The specific coordination mode is highly dependent on the nature of the substituent at the 3-position of the triazine ring.

In the case of 3-(2-pyridyl)-5,6-diphenyl-1,2,4-triazine, a related compound, coordination with Zn(II) occurs through a nitrogen atom of the pyridyl ring and one of the nitrogen atoms of the triazine ring. academie-sciences.fr This bidentate coordination leads to the formation of a stable five-membered chelate ring. Infrared spectroscopy studies on these complexes show a shift in the stretching frequencies of the C=N and N=N bonds to lower values upon coordination, confirming the involvement of the triazine ring nitrogen in bonding to the metal ion. academie-sciences.fr

The versatility in coordination modes is a key feature of these triazine derivatives, allowing for the formation of complexes with diverse geometries and nuclearities. The ability of the 3-amino group in the parent compound, this compound, to participate in coordination, potentially in a bidentate fashion with an adjacent triazine nitrogen, is an area that warrants further investigation to fully elucidate its ligating properties.

The table below outlines the observed ligand behavior and coordination modes for some derivatives of this compound.

| Derivative Ligand | Denticity | Coordinating Atoms |

| (E)-3-(2-(5,6-diphenyl-1,2,4-triazin-3-yl)hydrazono)butan-2-one oxime | Tridentate | Azomethine-N, Triazine-N, Oxime-O researchgate.net |

| 3-(2-pyridyl)-5,6-diphenyl-1,2,4-triazine | Bidentate | Pyridyl-N, Triazine-N academie-sciences.fr |

Spectroscopic Characterization Techniques in Research on 5,6 Diphenyl 1,2,4 Triazin 3 Amine Derivatives

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. By analyzing the absorption of infrared radiation at specific wavenumbers, researchers can detect the characteristic vibrations of different chemical bonds. In the study of 5,6-diphenyl-1,2,4-triazin-3-amine derivatives, FT-IR spectroscopy has been instrumental in confirming the presence of key structural features.

For instance, in the synthesis of N-(2-morpholinoethyl)-5,6-diphenyl-1,2,4-triazin-3-amine, the FT-IR spectrum showed characteristic absorption bands at 3223 cm⁻¹, corresponding to the N-H stretching vibration of the amine group. tandfonline.com Other significant peaks were observed at 1580 cm⁻¹ and 1522 cm⁻¹, which are attributed to the C=N and C=C stretching vibrations within the triazine and phenyl rings, and a band at 1114 cm⁻¹ indicating the C-O-C stretching of the morpholine (B109124) ring. tandfonline.com

Similarly, for derivatives where the phenyl rings are substituted, such as with chloro or methyl groups, the FT-IR spectra provide clear evidence of these modifications. For example, 5,6-bis(4-chlorophenyl)-N-(2-morpholinoethyl)-1,2,4-triazin-3-amine exhibits a characteristic C-Cl stretching vibration at 831 cm⁻¹. tandfonline.com The spectra of thio-derivatives also show distinctive bands, for example, a C=S stretching vibration is observed around 1599 cm⁻¹. jmchemsci.com

The utility of FT-IR is further highlighted in reactions involving the modification of the triazine core. For example, the disappearance of the azide (B81097) (N=N=N) stretching band around 2114-2123 cm⁻¹ and the appearance of a new N-H stretching band around 3381-3392 cm⁻¹ confirms the successful conversion of an azide intermediate to an amine. jmchemsci.comjmchemsci.com

Table 1: Key FT-IR Data for Selected this compound Derivatives

| Compound | Key FT-IR Bands (cm⁻¹) | Reference |

| N-(2-Morpholinoethyl)-5,6-diphenyl-1,2,4-triazin-3-amine | 3223 (N-H), 1580 (C=N), 1522 (C=C), 1114 (C-O-C) | tandfonline.com |

| 5,6-Bis(4-chlorophenyl)-N-(2-morpholinoethyl)-1,2,4-triazin-3-amine | 3223 (N-H), 1595 (C=N), 1522 (C=C), 831 (C-Cl) | tandfonline.com |

| N-(2-Morpholinoethyl)-5,6-di(p-tolyl)-1,2,4-triazin-3-amine | 3221 (N-H), 1595 (C=N), 1523 (C=C), 1115 (C-O-C) | tandfonline.com |

| 5,6-diphenyl-1,2,4-triazine-3-(2H)-thione | 1599 (C=S), 1599 (C=N), 3061 (Ar C-H) | jmchemsci.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C).

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. In the context of this compound derivatives, the aromatic protons of the two phenyl rings typically appear as a multiplet in the range of δ 7.20–7.65 ppm. tandfonline.comjmchemsci.com The protons of the amine group often appear as a broad singlet, with its chemical shift being solvent and concentration-dependent. For instance, the -NH proton in N-(2-morpholinoethyl)-5,6-diphenyl-1,2,4-triazin-3-amine appears as a broad singlet at δ 5.97 ppm. tandfonline.com

Substituents on the phenyl rings or the amine group introduce characteristic signals. For example, the methyl protons of the tolyl groups in N-(2-morpholinoethyl)-5,6-di(p-tolyl)-1,2,4-triazin-3-amine appear as a singlet at δ 2.27 ppm. tandfonline.com In the case of the morpholinoethyl side chain, the methylene (B1212753) protons adjacent to the oxygen and nitrogen atoms give rise to distinct multiplets. tandfonline.com

Table 2: ¹H NMR Data for Selected this compound Derivatives

| Compound | Key ¹H NMR Signals (δ, ppm) | Reference |

| N-(2-Morpholinoethyl)-5,6-diphenyl-1,2,4-triazin-3-amine | 7.20–7.41 (m, 10H, Ar–H), 5.97 (brs, 1H, –NH), 3.58–3.68 (m, 6H, –NH–CH₂ and 2× CH₂–O), 2.61 (t, 2H, –NH–CH₂–CH₂), 2.46 (t, 4H, 2× –N–CH₂–CH₂–O) | tandfonline.com |

| N-(2-Morpholinoethyl)-5,6-di(p-tolyl)-1,2,4-triazin-3-amine | 7.03–7.32 (m, 8H, Ar–H), 5.91 (brs, 1H, –NH), 3.60–3.67 (m, 6H, –NH–CH₂ and 2× –CH₂–O), 2.59 (t, 2H, –NH–CH₂–CH₂), 2.45 (t, 4H, 2× –N–CH₂–CH₂–O), 2.27 (s, 6H, 2× Ar–CH₃) | tandfonline.com |

| 5,6-diphenyl-3-(2-pyridyl)-1,2,4-triazine | 8.927, 8.717, 7.936, 7.687, 7.640, 7.482, 7.44, 7.42, 7.38, 7.36 (pyridyl and phenyl protons) | chemicalbook.com |

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment. The carbon atoms of the triazine ring in this compound derivatives typically resonate at δ 148-162 ppm. jmchemsci.combioorganica.org.ua The phenyl carbons appear in the aromatic region of δ 127-137 ppm. bioorganica.org.ua

For N-(2-morpholinoethyl)-5,6-diphenyl-1,2,4-triazin-3-amine, the carbon signals of the morpholine ring are observed at δ 53.44, 57.16, and 66.99 ppm, while the methylene carbon of the ethyl linker attached to the triazine nitrogen appears at δ 37.65 ppm. tandfonline.com The presence of substituents on the phenyl rings also influences the chemical shifts of the aromatic carbons. For example, in N-(2-morpholinoethyl)-5,6-di(p-tolyl)-1,2,4-triazin-3-amine, the methyl carbons of the tolyl groups give a signal at around δ 21.30-21.44 ppm. tandfonline.com

Table 3: ¹³C NMR Data for Selected this compound Derivatives

| Compound | Key ¹³C NMR Signals (δ, ppm) | Reference |

| N-(2-Morpholinoethyl)-5,6-diphenyl-1,2,4-triazin-3-amine | 37.65, 53.44, 57.16, 66.99, 128.33, 129.22, 129.56, 130.24, 136.37, 136.45, 149.67, 156.79, 160.29 | tandfonline.com |

| N-(2-Morpholinoethyl)-5,6-di(p-tolyl)-1,2,4-triazin-3-amine | 21.30, 21.44, 37.63, 53.43, 57.20, 66.96, 129.01, 129.27, 129.50, 133.67, 138.06, 140.50, 149.62, 156.58, 160.22 | tandfonline.com |

| 3-Amino-5,6-diphenyl-1,2,4-triazine | 127.7, 127.9, 128.9, 129.2, 129.8, 136.2, 136.5, 148.6, 156.1, 161.7 | bioorganica.org.ua |

¹⁹F NMR spectroscopy is a specialized technique used for the characterization of fluorine-containing compounds. While not as common as ¹H or ¹³C NMR, it is invaluable for derivatives that have been fluorinated. The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment, providing precise information about the location and nature of fluorine substitution. For instance, in the characterization of 6-bromo-5-(3,5-difluorophenyl)-1,2,4-triazin-3-amine, ¹⁹F NMR would be essential to confirm the presence and positioning of the fluorine atoms on the phenyl ring. semanticscholar.org

Mass Spectrometry

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile molecules, such as many this compound derivatives. ESI-MS typically produces protonated molecules [M+H]⁺ or other adducts, allowing for the direct determination of the molecular weight.

For example, the ESI-MS spectrum of N-(2-morpholinoethyl)-5,6-diphenyl-1,2,4-triazin-3-amine shows a prominent peak at m/z 362.40, corresponding to the protonated molecule [M+H]⁺. tandfonline.com In the case of halogenated derivatives, the isotopic pattern of the halogen atoms provides a clear signature. For instance, 5,6-bis(4-chlorophenyl)-N-(2-morpholinoethyl)-1,2,4-triazin-3-amine exhibits characteristic peaks for the molecular ion [M]⁺ and its isotopes [M+2]⁺ and [M+4]⁺ due to the presence of two chlorine atoms. tandfonline.com Similarly, for 6-bromo-5-phenyl-1,2,4-triazin-3-amine, the ESI-MS spectrum shows peaks at m/z 283 and 285, which correspond to the [M+H]⁺ ions containing the two isotopes of bromine (⁷⁹Br and ⁸¹Br). semanticscholar.org

Table 4: ESI-MS Data for Selected this compound Derivatives

| Compound | Molecular Ion (m/z) | Reference |

| N-(2-Morpholinoethyl)-5,6-diphenyl-1,2,4-triazin-3-amine | 362.40 ([M+H]⁺) | tandfonline.com |

| 5,6-Bis(4-chlorophenyl)-N-(2-morpholinoethyl)-1,2,4-triazin-3-amine | 429.40 ([M]⁺), 431.50 ([M+2]⁺), 432.70 ([M+4]⁺) | tandfonline.com |

| 6-(3,5-Dichlorophenyl)-5-phenyl-1,2,4-triazin-3-amine | 317/319/321 ([M+H]⁺) | semanticscholar.org |

| 6-Bromo-5-phenyl-1,2,4-triazin-3-amine | 283/285 ([M+H]⁺) | semanticscholar.org |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) serves as a powerful analytical tool for the separation and identification of volatile and thermally stable this compound derivatives. In this technique, the sample is vaporized and passed through a chromatographic column, which separates the components based on their differing affinities for the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," for each compound, allowing for its definitive identification. sigmaaldrich.comnemi.gov

For instance, the analysis of triazine derivatives often involves GC-MS to confirm the identity of synthesized compounds and to detect any impurities. nemi.govresearchgate.net The retention time from the gas chromatograph and the mass spectrum from the mass spectrometer together provide a high degree of confidence in the identification of the analyte. sigmaaldrich.com In some cases, derivatization is necessary to increase the volatility of the compounds for GC analysis. sigmaaldrich.com

General Mass Spectrometry for Molecular Weight Confirmation

Mass spectrometry is a fundamental technique for confirming the molecular weight of newly synthesized this compound derivatives. By ionizing the molecule and measuring the mass-to-charge ratio (m/z) of the resulting molecular ion, the molecular weight can be accurately determined.

Various ionization techniques are employed, including Electron Ionization (EI) and Electrospray Ionization (ESI). For example, the mass spectrum of the parent compound, this compound, shows a molecular ion peak corresponding to its molecular weight of 248.28 g/mol . nih.govamerigoscientific.com Similarly, for derivatives such as N-(2-morpholinoethyl)-5,6-diphenyl-1,2,4-triazin-3-amine, ESI-MS revealed a molecular ion peak at m/z 361.40, confirming its structure. tandfonline.com The presence of isotopes can also be observed, as seen in the mass spectrum of 5,6-bis(4-chlorophenyl)-N-(2-morpholinoethyl)-1,2,4-triazin-3-amine, which displays characteristic isotopic peaks for chlorine. tandfonline.com

Table 1: Molecular Ion Peaks of this compound Derivatives from Mass Spectrometry

| Compound | Molecular Formula | Ionization Method | Observed m/z (M+) | Reference |

| This compound | C₁₅H₁₂N₄ | Not specified | 248 | nih.gov |

| N-(2-Morpholinoethyl)-5,6-diphenyl-1,2,4-triazin-3-amine | C₂₁H₂₃N₅O | ESI-MS | 361.40 | tandfonline.com |

| 5,6-Bis(4-chlorophenyl)-N-(2-morpholinoethyl)-1,2,4-triazin-3-amine | C₂₁H₂₁Cl₂N₅O | ESI-MS | 429.40 | tandfonline.com |

| N-(2-Morpholinoethyl)-5,6-di(p-tolyl)-1,2,4-triazin-3-amine | C₂₃H₂₇N₅O | ESI-MS | 390.50 (M+1) | tandfonline.com |

| 3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine | C₂₀H₁₄N₄ | Electron Ionization | 310.35 | nist.gov |

| (E)-3-(2-(5,6-diphenyl-1,2,4-triazin-3-yl)hydrazono)butan-2-one oxime | C₁₉H₁₈N₆O | Not specified | 346.39 | ekb.eg |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within molecules. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. For this compound and its derivatives, the spectra are characterized by absorption bands corresponding to π → π* and n → π* transitions. nih.govmsu.edu

The electronic spectrum of a triazine ligand in DMF solution, for instance, showed a shoulder at 263 nm and a band at 307 nm, which were assigned to π-π* and n-π* transitions, respectively. ekb.eg Theoretical studies using Time-Dependent Density Functional Theory (TD-DFT) have been used to calculate and interpret the electronic absorption spectra of these compounds. nih.govbohrium.com These calculations help in assigning the observed electronic transitions and understanding the influence of different substituents on the electronic properties. nih.gov For example, extending conjugation in the molecular structure generally leads to a bathochromic (red) shift in the absorption maximum. msu.edu

Table 2: UV-Vis Absorption Data for this compound Derivatives

| Compound/Derivative | Solvent | λmax (nm) | Type of Transition | Reference |

| Triazine ligand | DMF | 263 (shoulder), 307 | π-π, n-π | ekb.eg |

| 5,6-diphenyl-1,2,4-triazine-3(4H)-thione (DTT) | Methanol | ~300 | Not specified | nih.gov |

| 1,4-Bis((5,6-diphenyl-1,2,4-triazin-3-yl)thio)butane (BDTTB) | Methanol | ~320 | Not specified | nih.gov |

| 1,4-Bis(((5,6-diphenyl-1,2,4-triazin-3-yl)thio)methyl)benzene (BDTTMB) | Methanol | ~330 | Not specified | nih.gov |

| 2,6-Bis(((5,6-diphenyl-1,2,4-triazin-3-yl)thio)methyl)pyridine (DTTMP) | Methanol | ~340 | Not specified | nih.gov |

Other Spectroscopic Methods

Electron Spin Resonance (ESR) Spectroscopy for Metal Complexes

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a technique specific to species with unpaired electrons, such as transition metal complexes and free radicals. bhu.ac.in It provides detailed information about the electronic structure and the local environment of the paramagnetic center. bhu.ac.in

In the study of metal complexes of this compound derivatives, ESR spectroscopy is crucial for characterizing the coordination geometry and the nature of the metal-ligand bonding. researchgate.netresearchgate.net The g-values obtained from the ESR spectrum are indicative of the electronic environment of the metal ion. For instance, in copper(II) complexes, the g-values can help distinguish between different geometries. researchgate.net Hyperfine splitting, which arises from the interaction of the unpaired electron with magnetic nuclei, provides further insights into the structure of the complex. bhu.ac.in

Fluorescence Spectral Studies

Fluorescence spectroscopy investigates the emission of light from a molecule after it has absorbed light. This technique is highly sensitive to the molecular structure and its environment. Some derivatives of 5,6-diphenyl-1,2,4-triazine (B1616786) exhibit fluorescence, and their emission spectra can be used to study their photophysical properties. researchgate.net

For example, the emission spectra of some metal complexes of a Schiff base derived from 5,6-diphenyl-1,2,4-triazin-3-yl)hydrazine were assigned to π* → π and LUMO→HOMO transitions. researchgate.net Such studies are important for potential applications in areas like fluorescent probes and optoelectronic devices. researchgate.net

X-ray Diffraction Studies

Several derivatives of this compound have been characterized using this technique. For example, the crystal structure of 2-(5,6-diphenyl-1,2,4-triazin-3-yl)pyridinium dichloroiodate(I) was determined to be monoclinic with the space group P2₁/c. mdpi.com Another study on N-{2-[(4S)-4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl}-5,6-diphenyl-1,2,4-triazin-3-amine revealed details about the dihedral angles between the phenyl rings and the triazine ring, as well as the presence of intramolecular hydrogen bonds. iucr.org These detailed structural data are invaluable for understanding the solid-state packing and intermolecular interactions.

Table 3: Crystallographic Data for this compound Derivatives

| Compound | Crystal System | Space Group | Reference |

| 2-(5,6-Diphenyl-1,2,4-triazin-3-yl)pyridinium dichloroiodate(I) | Monoclinic | P2₁/c | mdpi.com |

| 5,6-Diphenyl-3-(prop-2-yn-1-ylthio)-1,2,4-triazine | Not specified | Not specified | imust.edu.cn |

| N-{2-[(4S)-4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl}-5,6-diphenyl-1,2,4-triazin-3-amine | Not specified | Not specified | iucr.org |

| 5-(Morpholine-4-yl)-3,6-diphenyl-1,2,4-triazine | Not specified | Not specified | researchgate.net |

Single Crystal X-ray Diffraction for Solid-State Structure Elucidation

Single crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise atomic arrangement within a crystalline solid. This technique has been successfully employed to characterize derivatives of this compound, providing a wealth of structural information.

In a study of 2-(5,6-Diphenyl-1,2,4-triazin-3-yl)aniline, crystals suitable for X-ray diffraction analysis were grown by the slow evaporation of an ethanol (B145695) solution. nih.gov The analysis revealed that the compound crystallizes in the monoclinic space group. The 1,2,4-triazine (B1199460) ring is slightly distorted from planarity and forms dihedral angles of 58.60 (4)° and 36.35 (3)° with the two phenyl rings attached at the 5 and 6 positions, respectively. nih.gov The conformation of the molecule is stabilized by a strong intramolecular N-H···N hydrogen bond. nih.gov The crystal packing is characterized by bifurcated N—H⋯(N,N) hydrogen bonds that link molecules into chains, as well as π–π stacking interactions between the triazine and aminophenyl rings with a centroid-to-centroid distance of 3.8722 (7) Å. nih.gov

Similarly, the structure of N-{2-[(4S)-4-tert-Butyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl}-5,6-diphenyl-1,2,4-triazin-3-amine was determined using SC-XRD. This compound was synthesized via a palladium-catalyzed cross-coupling amination reaction and crystallized from ethanol. iucr.org It crystallizes in the orthorhombic space group P2₁2₁2₁. iucr.org The phenyl rings at the 5- and 6-positions of the triazine ring are inclined to the triazine mean plane at dihedral angles of 29.0 (1)° and 54.6 (1)°, respectively. iucr.org The molecular conformation is influenced by a strong intramolecular N—H⋯N hydrogen bond. In the crystal, molecules are linked by intermolecular C—H⋯O hydrogen bonds, and π–π stacking is observed between the oxazoline (B21484) and triazine rings of adjacent molecules, with a centroid–centroid distance of 3.749 (2) Å. iucr.org

These detailed structural parameters, including bond lengths, bond angles, torsion angles, and intermolecular distances, are critical for understanding the structure-property relationships of these compounds.

Table 1: Crystallographic Data for 2-(5,6-Diphenyl-1,2,4-triazin-3-yl)aniline nih.gov

| Parameter | Value |

| Chemical Formula | C₂₁H₁₆N₄ |

| Molecular Weight | 324.38 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.8797 (3) |

| b (Å) | 6.0788 (1) |

| c (Å) | 23.8710 (5) |

| β (°) | 101.489 (1) |

| Volume (ų) | 1689.29 (6) |

| Z | 4 |

Table 2: Crystallographic Data for N-{2-[(4S)-4-tert-Butyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl}-5,6-diphenyl-1,2,4-triazin-3-amine iucr.org

| Parameter | Value |

| Chemical Formula | C₂₈H₂₇N₅O |

| Molecular Weight | 449.55 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 6.3306 (2) |

| b (Å) | 16.9244 (6) |

| c (Å) | Not specified |

| Volume (ų) | Not specified |

| Z | Not specified |

Powder X-ray Diffraction for Morphological Analysis

Powder X-ray diffraction (PXRD) is a complementary technique to SC-XRD and is particularly useful for analyzing the crystallinity and phase purity of bulk materials. It provides a fingerprint of the crystalline phases present in a sample.

In the study of metal complexes derived from (E)‐3‐(2‐(5,6‐diphenyl‐1,2,4‐triazin‐3‐yl)hydrazono)butan‐2‐one oxime, PXRD was used to investigate the morphological structures of the ligand and its complexes. bohrium.com The PXRD patterns can confirm the crystalline nature of the synthesized compounds and can be used to identify if a single crystalline phase is present or if the material is a mixture. bohrium.com

Furthermore, in the broader context of triazine-based materials, PXRD is a standard characterization method. For instance, the PXRD patterns of covalent triazine frameworks (CTFs) are used to confirm their crystallinity and to understand their porous structure. researchgate.netysciei.com The positions and intensities of the diffraction peaks provide information about the unit cell dimensions and the stacking arrangement of the polymeric layers. For example, a high-intensity peak at a low 2θ angle is often indicative of an ordered porous structure. ysciei.com

While specific PXRD data for this compound itself was not detailed in the provided search results, the application of this technique to its derivatives and related triazine compounds underscores its importance in confirming the crystalline nature and phase identity of newly synthesized materials. bohrium.comrsc.org This is a critical step in materials characterization, ensuring that the bulk sample corresponds to the structure determined by single crystal X-ray diffraction.

Computational Chemistry and Modeling of 5,6 Diphenyl 1,2,4 Triazin 3 Amine and Its Analogues

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study 1,2,4-triazine (B1199460) derivatives. nih.govresearchgate.netnih.gov

DFT calculations are instrumental in determining the electronic properties of 5,6-Diphenyl-1,2,4-triazin-3-amine and its analogues by calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the energy gap (E_g), is a crucial parameter that reflects the chemical reactivity and kinetic stability of a molecule. irjweb.com

For instance, studies on 1,2,4-triazine derivatives have shown that a smaller HOMO-LUMO gap indicates a higher reactivity. irjweb.com In one study involving a series of 1,2,4-triazine-based dyes, the HOMO energies were found to be in the range of -5.73 to -5.57 eV, while the LUMO energies ranged from -2.60 to -2.41 eV. This resulted in energy gaps between 3.13 and 3.16 eV. nih.gov Another study on a cyanurated H-acid azo dye containing a triazine ring reported a low energy gap of 2.947 eV, suggesting a high feasibility for HOMO to LUMO transitions, which is desirable for electronic and optical applications. digitellinc.comresearchgate.netdoaj.orgscispace.com

These calculations help in understanding the intramolecular charge transfer characteristics of the molecules. The distribution of HOMO and LUMO orbitals can indicate the electron-donating and electron-accepting regions within the molecule, respectively. researchgate.net

Table 1: Calculated Electronic Properties of Selected 1,2,4-Triazine Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (E_g) (eV) |

|---|---|---|---|

| 5,6-diphenyl-1,2,4-triazine-3(4H)-thione (DTT) | -5.73 | -2.60 | 3.13 |

| 1,4-Bis((5,6-diphenyl-1,2,4-triazin-3-yl)thio)butane (BDTTB) | -5.71 | -2.55 | 3.16 |

| 1,4-Bis(((5,6-diphenyl-1,2,4-triazin-3-yl)thio)methyl)benzene (BDTTMB) | -5.63 | -2.49 | 3.14 |

| 2,6-Bis(((5,6-diphenyl-1,2,4-triazin-3-yl)thio)methyl)pyridine (BDTTMP) | -5.57 | -2.41 | 3.16 |

Note: Data for the first four compounds were obtained using the DFT/B3LYP/6-31G(d,p) method. nih.gov Data for the last compound was obtained using a DFT-based B3LYP and CAM-B3LYP method with a 6-311+G(d,p) basis set. digitellinc.comresearchgate.netdoaj.orgscispace.com

Geometrical optimization is a fundamental step in computational chemistry where the algorithm seeks the minimum energy conformation of a molecule. For this compound and its analogues, DFT methods such as B3LYP with basis sets like 6-31G(d,p) are commonly used to obtain optimized molecular structures. nih.govnih.gov

These calculations provide detailed information about bond lengths, bond angles, and dihedral angles. For example, in a study of 5,6-diphenyl-1,2,4-triazine-3(4H)-thione, it was found that the molecule is not planar, with one of the phenyl groups rotated out of the triazine ring by an angle of 33.44° to minimize steric hindrance. nih.gov In another study on 3,5-diphenyl-1,2,4-triazin-6(1H)-one, DFT calculations predicted a completely planar conformation for the isolated molecule, which deviated slightly from the non-planar structure observed in the crystalline state. nih.gov

DFT calculations can also be used to predict the vibrational spectra (e.g., Infrared and Raman) of molecules. By calculating the vibrational frequencies, researchers can assign the observed experimental spectral bands to specific vibrational modes of the molecule. This aids in the structural characterization of newly synthesized compounds. soton.ac.uk For instance, the calculated IR spectra for the most stable conformer of methylene (B1212753) bridge-monosubstituted tetramethoxycalix ijsdr.orgarenes at the mPW1PW91/6-31G(d,p) level showed good agreement with experimental results. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Optical Properties

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of molecules in their excited states. It is particularly useful for predicting the optical properties, such as UV-Vis absorption spectra. nih.govscispace.com

By employing functionals like CAM-B3LYP, TD-DFT can calculate the excitation energies and oscillator strengths, which correspond to the absorption wavelengths and intensities observed experimentally. nih.govnih.gov For example, TD-DFT calculations on 1,2,4-triazine derivatives have been used to study their optoelectronic properties for applications in dye-sensitized solar cells. nih.govresearchgate.netnih.gov Studies on a cyanurated H-acid azo dye revealed different types of electronic transitions (π→π* and n→π*) upon excitation. digitellinc.comresearchgate.netdoaj.orgscispace.com These theoretical predictions of absorption spectra can be compared with experimental data to validate the computational model and provide deeper insights into the electronic transitions. acs.org

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to understand how a ligand, such as a this compound analogue, might interact with a biological target, typically a protein.

Molecular docking studies have been instrumental in elucidating the binding modes of 1,2,4-triazine derivatives with various biological targets. For instance, the parent compound, this compound, was identified as an antagonist of the adenosine (B11128) A2A receptor. acs.orgnih.gov Subsequent docking studies with homology models of the receptor helped in understanding the structure-activity relationship and guided the design of more potent antagonists. acs.org

In another study, 1,2,4-triazine derivatives were investigated as inhibitors of human D-amino acid oxidase (h-DAAO), a therapeutic target for schizophrenia. rsc.org Docking simulations revealed key interactions between the triazine scaffold and amino acid residues in the active site of the enzyme, such as Gly313, Arg283, Tyr224, and Tyr228. rsc.org Hydrogen bonds and hydrophobic interactions were identified as crucial for the stability of the inhibitor-protein complex. rsc.org Similarly, docking studies of 1,3,5-triazine (B166579) derivatives with estrogen receptor alpha (ERα) have been performed to understand their anti-proliferative activity against breast cancer cells. nih.gov

These studies demonstrate the power of molecular docking in predicting how ligands bind to their protein targets, providing a rational basis for the design and optimization of new therapeutic agents. ijsdr.orgtandfonline.comresearchgate.netacs.orgjusst.orgnih.govmdpi.comnih.gov

Analysis of Key Interactions (e.g., hydrogen bonding, arene-arene stacking)

The molecular structure of this compound and its analogues facilitates a variety of non-covalent interactions that are critical for their biological activity and crystal packing. Computational and crystallographic studies have elucidated the nature of these key interactions, primarily hydrogen bonding and aromatic stacking.

Hydrogen Bonding: The amino group and the nitrogen atoms within the 1,2,4-triazine ring are key participants in hydrogen bonding. In the crystal structure of related triazine compounds, molecules are often linked by intermolecular hydrogen bonds. For instance, in 5,6-dimethyl-1,2,4-triazin-3-amine, adjacent molecules are connected through N—H⋯N hydrogen bonds, creating zigzag chains. nih.gov These interactions can form specific patterns, such as the R²₂(8) motifs observed in several triazine derivatives. nih.govresearchgate.net

In the context of receptor binding, the amino-triazine core is crucial for establishing specific hydrogen bonds with protein residues. Studies on 1,2,4-triazine derivatives as adenosine A₂A receptor antagonists revealed that the amino-triazine core forms two critical hydrogen bonds with the side chain of asparagine 253 (Asn253). acs.orgnih.gov X-ray crystallography of an analogue, compound 4g , bound to the A₂A receptor showed donor and acceptor H-bonding distances of 2.85 Å and 2.76 Å, respectively, to Asn253. acs.orgnih.gov Another analogue, compound 4e , demonstrated similar interactions, though the bond lengths to Asn253 were slightly longer at 3.12 Å and 3.1 Å. acs.orgnih.gov This was attributed to an additional hydrogen bond formed between a phenolic hydroxyl substituent on the ligand and the Nε of histidine 278 (His278), with a length of 2.87 Å. acs.orgnih.gov

Additionally, weaker C—H···N hydrogen bonds contribute to stabilizing the crystal lattice of some derivatives. In 5,6-diphenyl-3-(3-pyridyl)-1,2,4-triazine, an intermolecular C—H···N hydrogen bond was observed with a donor-acceptor distance of 2.8235 Å. nih.gov

Arene-Arene Stacking and C-H···π Interactions: The phenyl rings at the 5- and 6-positions of the triazine core are pivotal for engaging in aromatic interactions, such as π–π stacking and C-H···π interactions. The planar geometry of some triazine systems can enhance π–π stacking. acs.org In the crystal structure of 5,6-diphenyl-3-(3-pyridyl)-1,2,4-triazine, intermolecular C—H···π interactions are present between a phenyl C-H group and an adjacent pyridine (B92270) ring, as well as between another C-H group and a phenyl ring, contributing to the stability of the crystal packing. nih.gov

| Analogue/Derivative | Interaction Type | Interacting Groups | Distance (Å) | Reference |

|---|---|---|---|---|

| Compound 4g in A₂A Receptor | N-H···O Hydrogen Bond | Amino-triazine & Asn253 | 2.85 | acs.orgnih.gov |

| Compound 4g in A₂A Receptor | N···H-N Hydrogen Bond | Amino-triazine & Asn253 | 2.76 | acs.orgnih.gov |

| Compound 4e in A₂A Receptor | Hydrogen Bonds | Amino-triazine & Asn253 | 3.12, 3.1 | acs.orgnih.gov |

| Compound 4e in A₂A Receptor | O-H···N Hydrogen Bond | Phenolic OH & His278 | 2.87 | acs.orgnih.gov |

| 5,6-Diphenyl-3-(3-pyridyl)-1,2,4-triazine | C-H···N Hydrogen Bond | C20-H20A & N3 | 2.8235 | nih.gov |

| 5,6-Diphenyl-3-(3-pyridyl)-1,2,4-triazine | C-H···π Interaction | C13-H13A & Pyridine Ring | - | nih.gov |

Structure-Based Drug Design Approaches

Structure-based drug design (SBDD) has been instrumental in the discovery and optimization of potent and selective antagonists derived from the this compound scaffold. acs.orgnih.gov This computational approach utilizes the three-dimensional structure of the target protein to guide the design of novel inhibitors.

A notable application of SBDD involves the development of adenosine A₂A receptor antagonists for conditions like Parkinson's disease. nih.govresearchgate.net The parent compound, this compound, was identified as an antagonist of this receptor. acs.orgnih.gov Researchers hypothesized that this 1,2,4-triazine isomer could bind more deeply within the receptor pocket, accessing regions typically occupied by the ribose group of the natural ligand, adenosine. acs.orgnih.gov

Starting from this initial hit, SBDD approaches, incorporating molecular modeling and docking, were employed. acs.orgresearchgate.net An "experimentally enhanced" homology model of the A₂A receptor was used to predict the binding mode of 1,2,4-triazine derivatives. acs.orgnih.gov This model was refined using site-directed mutagenesis data and a proprietary Biophysical Mapping (BPM) approach, which helps to map the small-molecule binding site and identify key protein-ligand interactions. acs.orgresearchgate.net This process facilitated the rational design of analogues with improved potency, ligand efficiency, and selectivity. acs.orgnih.gov X-ray crystal structures of optimized compounds bound to the A₂A receptor later confirmed that these molecules indeed bind deep inside the orthosteric binding cavity, validating the SBDD strategy. acs.orgnih.gov

Similar strategies have been applied to design 1,2,4-triazine derivatives for other targets. For instance, molecular docking studies were performed to guide the design of 1,2,4-triazine-based inhibitors of cyclooxygenase-2 (COX-2) and 15-lipoxygenase (15-LOX), enzymes involved in inflammation. nih.govtandfonline.com These computational methods helped to rationalize the experimental results and establish a strong correlation between the predicted binding modes and the observed biological activities. nih.gov

Conformational Analysis and Receptor Binding Site Mapping

Understanding the conformational preferences of this compound and its analogues is essential for mapping their interaction with receptor binding sites. The rotational freedom of the two phenyl rings relative to the central triazine core is a key conformational feature.

Crystallographic studies of related compounds provide insight into the solid-state conformations. In 5,6-diphenyl-3-(3-pyridyl)-1,2,4-triazine, the dihedral angles between the central triazine ring and the two phenyl rings at positions C5 and C6 are 53.35° and 50.43°, respectively. nih.gov In another analogue, 2-(5,6-diphenyl-1,2,4-triazin-3-yl)aniline, the conformation is defined by a torsion angle of -6.86° between the triazine ring and the attached 2-aminophenyl ring. researchgate.net These data indicate that the phenyl rings are significantly twisted out of the plane of the triazine ring, which can influence how the molecule fits into a binding pocket.

Computational methods, including homology modeling and biophysical mapping, have been crucial for defining the receptor binding site for these ligands. For the adenosine A₂A receptor, homology models were initially constructed based on the crystal structure of a related G protein-coupled receptor (GPCR). semanticscholar.org The binding modes proposed by these models were then refined using experimental data, leading to a high-quality three-dimensional picture of ligand binding. acs.orgresearchgate.net This iterative process confirmed that the 1,2,4-triazine derivatives occupy the orthosteric binding site, the same pocket where the natural ligand adenosine binds. acs.orgnih.gov The mapping revealed that the amino-triazine core interacts with key residues like Asn253, while the substituted phenyl rings project into other regions of the binding cavity, allowing for optimization of potency and selectivity. acs.orgnih.gov

| Compound | Parameter | Value (°) | Reference |

|---|---|---|---|

| 5,6-Diphenyl-3-(3-pyridyl)-1,2,4-triazine | Dihedral Angle (Triazine Ring & C5 Phenyl Ring) | 53.35 | nih.gov |

| Dihedral Angle (Triazine Ring & C6 Phenyl Ring) | 50.43 | nih.gov | |

| 2-(5,6-Diphenyl-1,2,4-triazin-3-yl)aniline | Torsion Angle (N2–C3–C31–C32) | -6.86 | researchgate.net |

Biological and Pharmacological Investigations of 5,6 Diphenyl 1,2,4 Triazin 3 Amine Derivatives

Anticancer and Antitumor Activities

Derivatives of 5,6-diphenyl-1,2,4-triazin-3-amine have demonstrated notable anticancer and antitumor properties across a range of studies. These investigations have primarily focused on their ability to induce cell death in various cancer cell lines and the underlying molecular pathways responsible for these effects.

In vitro Cytotoxicity Against Human Cancer Cell Lines

The cytotoxic effects of this compound derivatives have been extensively evaluated against a panel of human cancer cell lines. These studies have revealed that structural modifications to the core triazine ring system significantly influence their anticancer potency and selectivity.

A novel series of 3,4-diphenyl-7-(hetero)arylimidazo[2,1-c] nih.govresearchgate.netsciencepublishinggroup.comtriazin-6-amine derivatives, synthesized from this compound, were tested against HL60 (human promyelocytic leukemia), MOLT-4 (human T lymphoblastic leukemia), and MCF-7 (human breast adenocarcinoma) cell lines. researchgate.net The introduction of hydroxyl and methoxy (B1213986) groups on the 7-phenyl ring was found to modulate the cytotoxic activity. researchgate.net Specifically, the 3-hydroxyphenyl and 3-hydroxy-4-methoxyphenyl derivatives were the most potent against HL60 and MCF-7 cells. researchgate.net Conversely, replacing the 7-aryl moiety with pyridyl or furan-2-yl groups resulted in more promising cytotoxicity against the MOLT-4 cell line. researchgate.net

Another study focused on 1,2,4-triazine (B1199460) derivatives bearing different arylidene-hydrazinyl moieties. These compounds were evaluated for their cytotoxicity against HL-60 and MCF-7 cell lines. nih.gov Derivatives with a 5-nitrofuran-2-yl substitution on the arylidene moiety exhibited the most potent activity. nih.gov

Furthermore, a series of 5,6-diaryl-1,2,4-triazines hybrids incorporating a 1,2,3-triazole linker were synthesized and evaluated against MGC-803 (human gastric cancer), EC-109 (human esophageal cancer), and PC-3 (human prostate cancer) cell lines. nih.gov One particular derivative, 3-(((1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl)methyl)thio)-5,6-diphenyl-1,2,4-triazine (compound 11E), demonstrated more potent inhibitory effects against these three cell lines than the standard anticancer drug 5-fluorouracil (B62378) (5-Fu). nih.gov

The cytotoxic activity of sulfur-containing 1,2,4-triazine derivatives was investigated against MCF-7 and MDA-MB-231 human breast cancer cell lines. jst.go.jp Disulfide and sulfenamide (B3320178) compounds with two valence sulfur atoms were found to be the most effective. jst.go.jp

Additionally, new substituted mercapto-1,2,4-triazine derivatives and their thioglycosides were synthesized and evaluated for their antitumor activity, with some showing high levels of inhibition. researchgate.net The cytotoxic activities of other 1,2,4-triazine derivatives have also been reported against HCT-116 (human colon carcinoma) and HepG-2 (human hepatocellular carcinoma) cell lines. wisdomlib.org

Table 1: In vitro Cytotoxicity of Selected this compound Derivatives

| Compound/Derivative | Cancer Cell Line(s) | Observed Effect | Reference(s) |

|---|---|---|---|

| 3,4-diphenyl-7-(3-hydroxyphenyl)imidazo[2,1-c] nih.govresearchgate.netsciencepublishinggroup.comtriazin-6-amine | HL60, MCF-7 | Potent cytotoxicity | researchgate.net |

| 3,4-diphenyl-7-(3-hydroxy-4-methoxyphenyl)imidazo[2,1-c] nih.govresearchgate.netsciencepublishinggroup.comtriazin-6-amine | HL60, MCF-7 | Potent cytotoxicity | researchgate.net |

| 3,4-diphenyl-7-(pyridyl)imidazo[2,1-c] nih.govresearchgate.netsciencepublishinggroup.comtriazin-6-amine | MOLT-4 | Promising cytotoxicity | researchgate.net |

| 3,4-diphenyl-7-(furan-2-yl)imidazo[2,1-c] nih.govresearchgate.netsciencepublishinggroup.comtriazin-6-amine | MOLT-4 | Promising cytotoxicity | researchgate.net |

| 3-(2-(5-nitrofuran-2-ylmethylene)hydrazinyl)-5,6-bis(4-methoxyphenyl)-1,2,4-triazine (S1) | HL-60, MCF-7 | Good cytotoxic activity (IC50 range 6.42 - 20.20 μM) | nih.gov |

| 3-(((1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl)methyl)thio)-5,6-diphenyl-1,2,4-triazine (11E) | MGC-803, EC-109, PC-3 | More potent than 5-fluorouracil | nih.gov |

| 5,5′,6,6′-tetraphenyl-bis-(1,2,4-triazine)-3,3′-disulfide (2) | MDA-MB-231, MCF-7 | Effective inhibitor of collagen biosynthesis (IC50 40 µM and 38 µM respectively) | jst.go.jp |

| Sulfenamide derivative (4) | MDA-MB-231, MCF-7 | Effective inhibitor of collagen biosynthesis (IC50 40 µM and 17 µM respectively) | jst.go.jp |

Mechanisms of Action